Ethyl 2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoate

Catalog No.
S13400069
CAS No.
5335-99-9
M.F
C25H22N2O3
M. Wt
398.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]a...

CAS Number

5335-99-9

Product Name

Ethyl 2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoate

IUPAC Name

ethyl 2-[[(8-hydroxyquinolin-7-yl)-phenylmethyl]amino]benzoate

Molecular Formula

C25H22N2O3

Molecular Weight

398.5 g/mol

InChI

InChI=1S/C25H22N2O3/c1-2-30-25(29)19-12-6-7-13-21(19)27-22(17-9-4-3-5-10-17)20-15-14-18-11-8-16-26-23(18)24(20)28/h3-16,22,27-28H,2H2,1H3

InChI Key

CFRIVAVQXGZCHZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(C2=CC=CC=C2)C3=C(C4=C(C=CC=N4)C=C3)O

Ethyl 2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoate is a complex organic compound that features a combination of an ethyl ester, an amino group, and a quinoline moiety. This compound belongs to the class of 8-hydroxyquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound includes an ethyl ester group attached to a benzoate, which is further substituted with an amino group linked to an 8-hydroxyquinoline unit. The presence of the quinoline ring enhances the compound's potential for biological interactions and therapeutic applications.

. A common method is the Betti reaction, where an aldehyde (such as benzaldehyde), 8-hydroxyquinoline, and a phenolic compound are refluxed in the presence of a suitable solvent like ethanol or dichloroethane. The reaction conditions often require heating to facilitate the formation of the desired product through nucleophilic substitution and condensation reactions .

Compounds containing the 8-hydroxyquinoline structure have been extensively studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Ethyl 2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoate has shown promise as a potential inhibitor of certain proteases, particularly in studies related to cancer biology . Additionally, the compound may exhibit chelating properties, which could be beneficial in metal ion sequestration and related therapeutic applications.

The synthesis methods for Ethyl 2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoate primarily involve:

  • Betti Reaction: This method combines 8-hydroxyquinoline with benzaldehyde and an amine or phenolic compound under reflux conditions to yield the desired product.
  • Refluxing Techniques: Various solvents such as ethanol or dichloroethane are employed to enhance solubility and facilitate reaction progress.
  • Purification: Post-synthesis, the crude product often undergoes recrystallization or filtration to achieve high purity levels .

Ethyl 2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoate has potential applications in:

  • Pharmaceuticals: As a candidate for drug development targeting specific biological pathways.
  • Agricultural Chemistry: Potential use as a biopesticide or fungicide due to its antimicrobial properties.
  • Analytical Chemistry: Utilized in chelation studies and metal ion detection due to its ability to form stable complexes with metal ions .

Studies on Ethyl 2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoate have indicated its interactions with various biological targets. Notably, it has been evaluated for its inhibitory effects on proteases involved in cellular signaling pathways. These interactions are critical for understanding its mechanism of action and therapeutic potential .

Several compounds share structural similarities with Ethyl 2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoate, including:

  • Ethyl 4-((8-hydroxyquinolin-7-yl)(phenyl)methyl)amino)benzoic acid
    • Structure: Contains a carboxylic acid instead of an ester.
    • Activity: Exhibits similar biological activities but may differ in solubility and stability.
  • N-(8-Hydroxyquinolin-7-yl)(phenyl)methyl)benzamide
    • Structure: Lacks the ethoxy group present in Ethyl 2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoate.
    • Activity: Known for its anticancer properties.
  • N-(8-Hydroxyquinolin-7-yl)aniline
    • Structure: Simplified structure without the benzoate moiety.
    • Activity: Displays antibacterial activity but less versatility compared to Ethyl 2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoate.

Unique Features

Ethyl 2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoate stands out due to its unique combination of functional groups that enhance its solubility, biological activity, and potential for diverse applications in medicinal chemistry compared to other similar compounds .

XLogP3

5.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

398.16304257 g/mol

Monoisotopic Mass

398.16304257 g/mol

Heavy Atom Count

30

Dates

Last modified: 08-10-2024

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